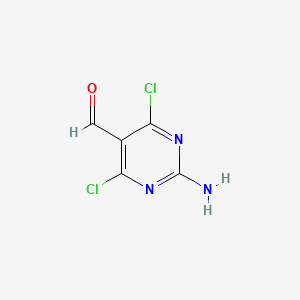

3-Benzylphenol

Overview

Description

3-Benzylphenol is a chemical compound with the molecular formula C13H12O . It has an average mass of 184.234 Da and a monoisotopic mass of 184.088821 Da .

Synthesis Analysis

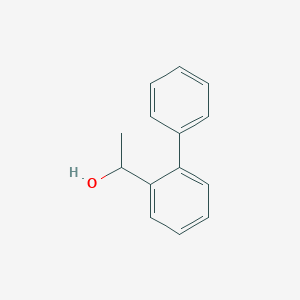

Phenols, such as 3-Benzylphenol, can be synthesized through several laboratory methods including ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis

The molecular structure of 3-Benzylphenol consists of a benzene ring attached to a hydroxyl group (OH) and a benzyl group (C6H5CH2-) .Chemical Reactions Analysis

Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can also undergo reactions with acetone/ketones to form important monomers for resins .Physical And Chemical Properties Analysis

3-Benzylphenol has a density of 1.1±0.1 g/cm3, a boiling point of 323.5±11.0 °C at 760 mmHg, and a flash point of 155.1±11.1 °C . It has one hydrogen bond acceptor and one hydrogen bond donor .Scientific Research Applications

- Summary of Application : 3-Benzylphenol is a chemical compound with the molecular formula C13H12O . It’s used in various chemical reactions and syntheses .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular reaction or synthesis it’s being used in .

- Results or Outcomes : The outcomes would also depend on the specific reaction or synthesis. However, the National Institute of Standards and Technology (NIST) provides data on its gas phase thermochemistry, condensed phase thermochemistry, and phase change .

- Summary of Application : 3-Benzylphenol can be produced by heating benzyl chloride in excess phenol . This compound can then be used to produce the corresponding chloro-benzylphenols by adding SO2Cl2 . These compounds are effective microbicides .

- Methods of Application : The production involves heating benzyl chloride in excess phenol. The resulting 3-Benzylphenol can then be chlorinated by adding SO2Cl2 .

- Results or Outcomes : The outcome of this process is the production of effective microbicides .

Chemistry

Microbicides Production

- Antitubercular Agents

- Summary of Application : 3-Benzylphenol derivatives, specifically (3-benzyl-5-hydroxyphenyl)carbamates, have been found to exert good inhibitory activity against M. tuberculosis H37Ra, H37Rv and clinically isolated multidrug-resistant M. tuberculosis strains .

- Methods of Application : A series of 3-amino-5-benzylphenol derivatives were designed and synthesized .

- Results or Outcomes : The privileged compounds showed moderate cytotoxicity against cell line A549. One of the compounds also exhibited potent in vivo inhibitory activity on a mouse infection model via oral administration .

- Summary of Application : 3-Benzylphenol is used in the pharmaceutical industry for the synthesis of various drugs .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular drug it’s being used to synthesize .

- Results or Outcomes : The outcomes would also depend on the specific drug being synthesized. However, it’s generally used because of its beneficial properties and versatility .

- Summary of Application : Polyphenols, including 3-Benzylphenol, have been used in treatment for some health disorders due to their diverse health promoting properties .

- Methods of Application : These compounds can reduce the impacts of oxidation on the human body, prevent the organs and cell structure against deterioration and protect their functional integrity .

- Results or Outcomes : The health promoting abilities are attributed to their high bioactivity imparting them high antioxidative .

Pharmaceutical Industry

Antioxidants

Safety And Hazards

properties

IUPAC Name |

3-benzylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFDELMIGLPLAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176818 | |

| Record name | 3-Benzylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzylphenol | |

CAS RN |

22272-48-6 | |

| Record name | 3-Benzylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022272486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

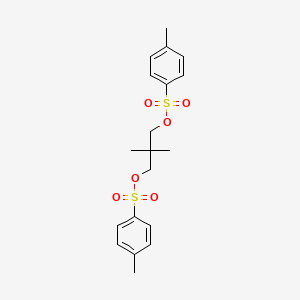

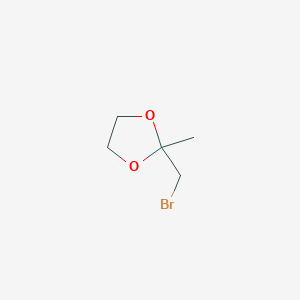

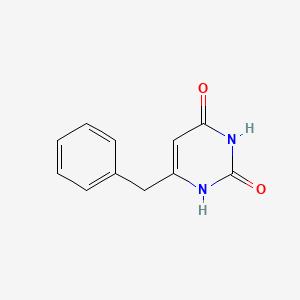

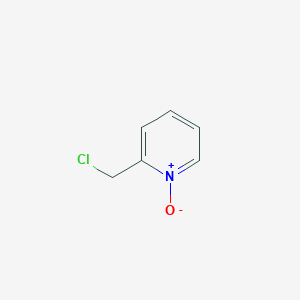

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.